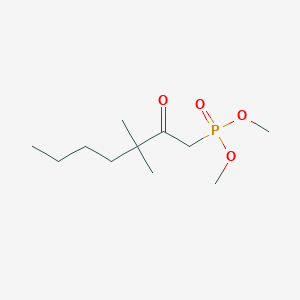

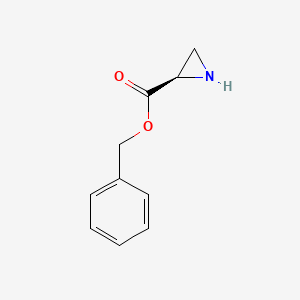

![molecular formula C9H7IOS B1626043 2-Iodo-3-methoxybenzo[b]thiophene CAS No. 66831-78-5](/img/structure/B1626043.png)

2-Iodo-3-methoxybenzo[b]thiophene

Übersicht

Beschreibung

“2-Iodo-3-methoxybenzo[b]thiophene” is a biochemical used for proteomics research . It has a molecular formula of C9H7IOS and a molecular weight of 290.12 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, can be achieved by heterocyclization of readily available S-containing alkyne substrates . An example of this is the synthesis of 5-(3-iodothiophen-2-yl)-2-methoxyphenol 45 by 5-endo-dig iodocyclization of 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate 42 to give 5-(3-iodo-4,5-dihydrothiophen-2-yl)-2-methoxyphenyl acetate 44 (through the intermediate formation of sulfonium ion salt 43) followed by oxidation and deacylation .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H7IOS . The structure includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 290.12 . Other specific properties like boiling point, melting point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Tubulin Binding Agents

2-Iodo-3-methoxybenzo[b]thiophene has been utilized in the synthesis of tubulin binding agents. A novel palladium-mediated coupling approach for 2,3-disubstituted benzo[b]thiophenes was developed, showcasing the utility of these compounds in creating novel agents for potential therapeutic applications (Flynn, Verdier-Pinard, & Hamel, 2001).

Photochromic Thieno-2H-Chromene Derivatives

The compound has been used in the synthesis of photochromic thieno-2H-chromene derivatives. Specifically, methoxybenzo[b]thiophenes were demethylated and used as precursors in the production of these photochromic materials, demonstrating its relevance in the field of dyes and pigments (Queiroz et al., 2000).

Iodocyclization Techniques

This chemical has been instrumental in advancing iodocyclization techniques. For example, a method for the synthesis of 3-iodobenzo[b]furans involved iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes, showcasing the compound's versatility in organic synthesis (Okitsu et al., 2008).

Synthesis of Estrogen Receptor Modulators

It has been used in the synthesis of benzo[b]thiophene derivatives, important for their role as selective estrogen receptor modulators. These are typically synthesized by intramolecular cyclization, indicating the compound's significance in medicinal chemistry (David et al., 2005).

Anti-Inflammatory Agents

Benzo[b]thiophenes, including derivatives of this compound, have shown potential as anti-inflammatory agents. This is evident in studies demonstrating their ability to inhibit cell adhesion mediated by molecules such as E-selectin, ICAM-1, and VCAM-1 (Boschelli et al., 1995).

Synthesis of Benzo[b]thiophene Libraries

In combinatorial chemistry, this compound derivatives have been used in the parallel synthesis of multi-substituted benzo[b]thiophene libraries, demonstrating their utility in the generation of diverse chemical libraries (Cho et al., 2009).

Antitumor Agents

The synthesis of 2-Aroyl-5-amino benzo[b]thiophene derivatives using this compound has resulted in the creation of potent antimitotic agents. These agents act as inhibitors of microtubule polymerization and have shown significant antiproliferative activity, highlighting the compound's role in cancer research (Romagnoli et al., 2013).

Eigenschaften

IUPAC Name |

2-iodo-3-methoxy-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IOS/c1-11-8-6-4-2-3-5-7(6)12-9(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMJEEOZSOPDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC2=CC=CC=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497707 | |

| Record name | 2-Iodo-3-methoxy-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66831-78-5 | |

| Record name | 2-Iodo-3-methoxy-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

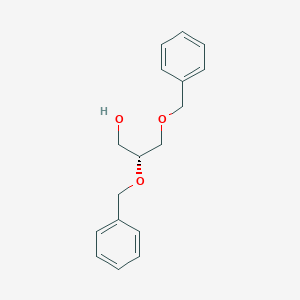

![ethyl 6-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B1625962.png)

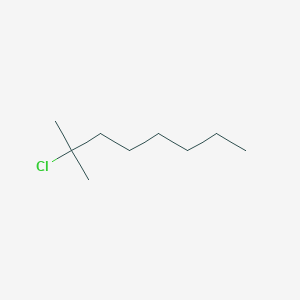

![9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride monohydrate](/img/structure/B1625966.png)

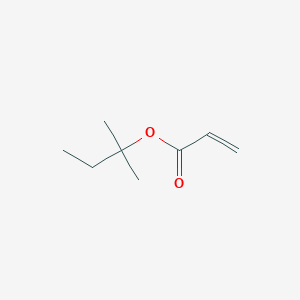

![N~1~-[(Trimethylsilyl)methyl]ethane-1,2-diamine](/img/structure/B1625976.png)

![2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1625977.png)

![Ethyl [2-(chloromethyl)phenyl]acetate](/img/structure/B1625982.png)